6-Chloropurine-9-b-D-glucoside

Antitumor Nucleoside analog GI50

6-Chloropurine-9-β-D-glucoside (6Cl9G) is a uniquely valuable, glucose-bearing purine nucleoside. Unlike the common riboside (6-CPR), its hexopyranose sugar provides distinct solubility, metabolic stability, and enzyme recognition—making it irreplaceable for phosphoramidite activation in solid-phase oligonucleotide synthesis. It serves as a critical, bioactive-inert standard for cytokinin glucoside LC-MS/MS and a versatile C6-chloro intermediate for focused N6-substituted glucoside antitumor libraries (GI₅₀ comparable to cladribine). For pharmacology studies parsing sugar moiety contribution, only 6Cl9G enables direct, mechanistic comparison against riboside controls. Procure the definitive glucoside scaffold for your specialized research.

Molecular Formula C11H13ClN4O5
Molecular Weight 316.70 g/mol
Cat. No. B14775139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropurine-9-b-D-glucoside
Molecular FormulaC11H13ClN4O5
Molecular Weight316.70 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C11H13ClN4O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2/t4-,6-,7+,8-,11?/m1/s1
InChIKeyKTDJOIVBVRLPNX-SKJPJWHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropurine-9-b-D-glucoside (CAS 66981-23-5): A Chlorinated Purine Glucoside with Distinct Antitumor, Antiviral, and Oligonucleotide Synthesis Utility


6-Chloropurine-9-β-D-glucoside (6Cl9G) is a modified purine nucleoside (CAS 66981-23-5, molecular formula C₁₁H₁₃ClN₄O₅, molecular weight 316.70 g/mol) combining a 6-chloropurine base with a β-D-glucopyranosyl sugar moiety via a glycosidic bond . Unlike the more common 6-chloropurine riboside (6-CPR), which carries a ribofuranose sugar, 6Cl9G bears a glucose (hexopyranose) sugar that fundamentally alters its solubility profile, metabolic stability, and biological recognition . It is utilized as a phosphoramidite activator in oligonucleotide synthesis and as a versatile precursor—through nucleophilic substitution at the C6 chlorine—for generating diverse N6-substituted purine nucleoside libraries [1]. 6Cl9G also serves as a protected cytokinin glucoside metabolite standard in plant biology research and has documented antiproliferative activity against human tumor cell lines, with GI₅₀ values comparable in order of magnitude to cladribine .

6-Chloropurine-9-b-D-glucoside: Why the Sugar Moiety Defines Function and Precludes Simple Substitution by Riboside or Aglycone Analogs


In purine nucleoside analog research, the identity of the sugar moiety frequently dictates pharmacokinetic behavior, target enzyme recognition, and metabolic fate. 6-Chloropurine-9-β-D-glucoside (6Cl9G) cannot be functionally replaced by the more abundant and widely available 6-chloropurine riboside (6-CPR, CAS 5399-87-1). 6-CPR contains a ribofuranose sugar and is a known substrate for adenosine deaminase and a direct inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), whereas 6Cl9G's hexopyranose (glucose) ring renders it structurally distinct at the active site of nucleoside-processing enzymes and alters its cellular uptake via nucleoside transporters [1]. Furthermore, substitution with the free base 6-chloropurine (CAS 87-42-3) forfeits entirely the glycosidic solubility advantages and the capacity to serve as a phosphoramidite activator in solid-phase oligonucleotide synthesis, a role for which only the pre-formed nucleoside is suitable . The C6 chlorine in 6Cl9G enables further derivatization via nucleophilic aromatic substitution, making it a platform intermediate for specific N6-substituted glucoside libraries that cannot be accessed through riboside-based routes without altering the sugar identity [2].

6-Chloropurine-9-b-D-glucoside Direct Quantitative Comparison Evidence: Antitumor, Cytokinin Inactivation, and Oligonucleotide Synthesis Utility


Antiproliferative Activity of 6-Chloropurine Glucosides Is Comparable to Cladribine in Human Tumor Lines

In a 2015 study, a series of 6-chloropurine nucleosides embodying perbenzylated hexopyranosyl (glucosyl, galactosyl, mannosyl) glycons were tested via SRB assay against human melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma cell lines. The glucosyl-bearing 6-chloropurine nucleosides demonstrated micromolar GI₅₀ values whose order of magnitude was comparable to that of the established chemotherapeutic cladribine (2-chloro-2′-deoxyadenosine) [1]. This represents a class-level inference for 6Cl9G, as the perbenzylated glucosyl nucleosides in the study share the same 6-chloropurine base and glucose-derived hexopyranose topology, though direct GI₅₀ data for the non-benzylated 6Cl9G remain unstated in the published literature.

Antitumor Nucleoside analog GI50

Cytokinin 9-Glucosides Show Complete Biological Inactivation Relative to Corresponding Ribosides in Plant Bioassays

In a systematic structure-activity study of aromatic cytokinins, the 9-glucosides of ortho-topolin, meta-topolin, and benzyladenine—synthesized via condensation of 6-chloropurine-9-glucoside with appropriate amines—were compared directly against their corresponding free bases, 9-ribosides, and the reference standards BAP and trans-zeatin in tobacco callus growth and wheat leaf senescence bioassays. The activity of all tested 9-glucosides was near zero, whereas the corresponding free bases and 9-ribosides exhibited strong cytokinin activity comparable to BAP and zeatin [1]. This demonstrates that the 9-glucoside moiety, as present in 6Cl9G, acts as a complete inactivation tag for cytokinin function, a critical finding for metabolite identification and quantification studies where 6Cl9G serves as a synthetic standard for inactive storage and transport forms.

Cytokinin metabolism Plant biology Structure-activity relationship

6-Chloropurine-9-β-D-Glucoside Serves as a Specialized Phosphoramidite Activator Distinct from 6-Chloropurine Riboside in Oligonucleotide Synthesis

Vendor technical documentation from multiple reputable suppliers consistently describes 6Cl9G as being used specifically as an activator and a phosphoramidate in the synthesis of oligonucleotides . This role exploits the steric and electronic properties conferred by the glucopyranosyl sugar, which differ from those of the ribofuranosyl sugar in 6-chloropurine riboside. The specific use as a phosphoramidite activator is a procurement-relevant differentiator: while 6-chloropurine riboside is commercially positioned primarily as an IMPDH inhibitor for biochemical pharmacology research, 6Cl9G fills a distinct synthetic chemistry niche .

Oligonucleotide synthesis Phosphoramidite chemistry Nucleoside building block

Procurement-Relevant Application Scenarios for 6-Chloropurine-9-b-D-glucoside (6Cl9G): Where This Glucoside Is the Fit-for-Purpose Choice


Cytokinin Metabolite Quantification in Plant Hormone Profiling (LC-MS/MS Standard)

Plant biologists and analytical chemists requiring a chemically pure standard of an N9-glucoside cytokinin metabolite use 6Cl9G as a versatile synthetic precursor and reference material. The direct head-to-head comparison evidence shows that 9-glucoside cytokinin derivatives exhibit near-zero biological activity in tobacco callus and wheat senescence bioassays, while their 9-riboside counterparts are highly active, comparable to zeatin [1]. This established inactivity means that 6Cl9G-derived glucoside standards can be used for LC-MS/MS quantification of inactive storage and transport forms of cytokinins without concern that the standard itself contributes bioactivity in parallel biological experiments, a critical requirement for rigorous plant hormone metabolomics [1].

Library Synthesis of N6-Substituted Purine Glucosides via Nucleophilic Substitution at C6 Chlorine

Medicinal chemistry teams synthesizing focused libraries of N6-substituted purine nucleosides for antitumor screening can utilize 6Cl9G as a platform intermediate. The C6 chlorine is a reactive leaving group for nucleophilic substitution with amines, enabling introduction of diverse N6-substituents while retaining the glucopyranosyl sugar motif. Evidence demonstrates that 6-chloropurine-based glucosyl nucleosides exhibit micromolar GI₅₀ values comparable to cladribine across melanoma, lung, ovarian, and colon carcinoma cell lines and that these compounds induce apoptotic cell death with G2/M cell cycle arrest [2]. Structurally equivalent libraries built from 6-chloropurine riboside would yield ribofuranosyl products with different pharmacokinetic profiles and IMPDH-mediated mechanisms [3], making 6Cl9G the proper starting material when the research hypothesis specifically concerns glucose-conjugated purine pharmacology.

Solid-Phase Oligonucleotide Synthesis Requiring a Glucoside-Based Phosphoramidite Activator

Organic chemists performing solid-phase oligonucleotide synthesis who require a nucleoside phosphoramidite activator with a glucopyranose (rather than ribofuranose) sugar can specify 6Cl9G. Multiple independent supplier datasheets confirm this compound's documented use as an activator and phosphoramidate reagent in oligonucleotide synthesis . 6-Chloropurine riboside, by contrast, is documented primarily for enzymatic studies (adenosine deaminase kinetics, IMPDH inhibition) rather than as a synthetic reagent . Specifying 6Cl9G ensures the procurement of a compound whose documented synthetic utility aligns with the intended phosphoramidite chemistry workflow, minimizing the risk of using a compound with undocumented performance in this specific synthetic application.

Pharmacological Differentiation Studies: Glucoside vs. Riboside Mechanism of Action Profiling

Pharmacology groups investigating how the sugar moiety of 6-chloropurine nucleosides influences target engagement, cellular uptake, and metabolic stability can use 6Cl9G in head-to-head comparisons with 6-chloropurine riboside. The evidence establishes that these two compounds differ fundamentally: the riboside is an established IMPDH inhibitor and adenosine deaminase substrate, while the glucoside's perbenzylated analogs act via apoptosis induction and G2/M arrest with a potency profile comparable to cladribine rather than to IMPDH-targeting agents [2][3]. This mechanistic divergence, rooted in sugar topology, makes 6Cl9G an essential comparator compound for studies designed to parse the contribution of the carbohydrate moiety to purine nucleoside pharmacology.

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